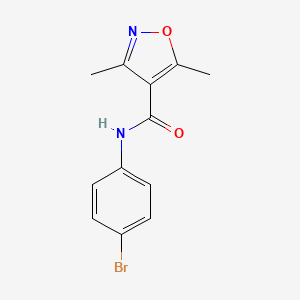

N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and a carboxamide group linked to a 4-bromophenyl moiety. This structure combines aromatic, electron-withdrawing (bromine), and sterically bulky substituents, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-11(8(2)17-15-7)12(16)14-10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHIWCQTEPAPJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 3,5-dimethyl-1,2-oxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the carboxamide group can yield amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted oxazole derivatives depending on the nucleophile used.

Oxidation Reactions: Products include oxazole derivatives with higher oxidation states.

Reduction Reactions: Products include amine derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds similar to N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibit anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival .

2. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of certain enzymes. In particular, it has shown promise in inhibiting human acetylcholinesterase (hAChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The structure–activity relationship (SAR) studies have highlighted modifications that enhance its inhibitory potency and selectivity.

Biological Research

1. Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with various biological targets. Its oxazole ring structure allows for specific binding to enzymes or receptors, modulating their activity and potentially leading to therapeutic effects .

2. Antimicrobial Properties

Studies have suggested that oxazole derivatives possess antimicrobial activity. The presence of the bromine atom in this compound may enhance its efficacy against bacterial strains and fungi . This property makes it a candidate for developing new antimicrobial agents.

Agricultural Science

1. Pesticide Development

The compound's structural characteristics indicate potential applications in agricultural chemistry as a pesticide or herbicide. Research into similar compounds has shown effectiveness against various pests and pathogens affecting crops .

2. Veterinary Applications

this compound can also be explored for veterinary medicine applications, particularly for controlling endoparasites in livestock. Its efficacy in this area could lead to new treatments that are both effective and environmentally friendly .

Case Study 1: Anticancer Efficacy

In a study published in 2020, a series of oxazole derivatives were synthesized and evaluated for their anticancer activity against human neuroblastoma SH-SY5Y cells. Among these, compounds structurally related to this compound showed significant inhibition of cell growth and induced apoptosis through specific signaling pathways .

Case Study 2: Enzyme Inhibition

A recent investigation into the SAR of oxazoles revealed that modifications to the this compound structure could enhance its binding affinity to hAChE. This study highlighted the importance of molecular design in developing effective inhibitors for therapeutic use against Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with their DNA replication or protein synthesis pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N-(4-Bromophenyl)quinoline-2-carboxamide (5c)

- Synthesis: Prepared via microwave-assisted amidation of quinoline-2-carboxylic acid (1a) or its esters (1b, 1c) with 4-bromoaniline. Optimal conditions include solvent-free reactions at 150°C for 2 hours, yielding up to 85% under microwave irradiation .

N-(4-Bromophenyl)naphthalene-2-carboxamide (6)

- Synthesis: Derived from 2-naphthoic acid (4a) or ethyl 2-naphthoate (4b) under similar microwave conditions. Yields are lower (72%) compared to quinoline derivatives, likely due to steric hindrance from the naphthalene system .

- Key Differences : The planar naphthalene group may facilitate stacking interactions absent in the oxazole analog.

| Compound | Core Structure | Yield (%) | Reaction Time | Key Features |

|---|---|---|---|---|

| This compound | 1,2-Oxazole | N/A | N/A | Methyl groups enhance steric bulk |

| N-(4-Bromophenyl)quinoline-2-carboxamide (5c) | Quinoline | 85 | 2 hours | Extended π-system |

| N-(4-Bromophenyl)naphthalene-2-carboxamide (6) | Naphthalene | 72 | 2 hours | Planar aromatic system |

Analogues with Modified Heterocyclic Cores

N-(4-Bromophenyl)cyanamide Derivatives

- Example: (E)-1,2-bis(4-bromophenyl)-1-(3-((4-bromophenyl)amino)-1,2,4-thiadiazol-5-yl)guanidine.

- Key Features : Incorporates a thiadiazole ring, enabling chalcogen bonding (S⋯N interactions, 2.538 Å), which stabilizes supramolecular assemblies .

- Comparison : The 1,2-oxazole lacks sulfur-mediated interactions but may engage in weaker C–H⋯O or halogen bonding via bromine.

Substituent Effects on Physicochemical Properties

N-(2-Methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Substituent : Methoxy group at the phenyl para position.

N-(2,5-Dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(2-Cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Substituent : Cyclohexylethyl group.

- Impact : The aliphatic chain increases hydrophobicity (logP) and steric bulk, which may reduce crystallinity compared to aromatic analogs .

Biological Activity

N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivatives class. Its unique structure, characterized by a bromophenyl group, two methyl groups, and a carboxamide group attached to an oxazole ring, has generated interest in various fields of biological research due to its potential antimicrobial and anticancer activities.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been evaluated against several pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/ml) |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Candida krusei | 3.2 |

| Candida neoformans | 1.6 |

| Aspergillus niger | 1.6 |

| Aspergillus flavus | 3.2 |

These results suggest that the compound has comparable efficacy to established antifungal agents like fluconazole and amphotericin B .

Anticancer Activity

Research has also explored the anticancer potential of this compound. It is believed to exert its effects by interfering with cellular processes such as DNA replication and protein synthesis in cancer cells.

The proposed mechanism involves the compound's interaction with specific molecular targets through non-covalent interactions like hydrogen bonding and hydrophobic interactions. This interaction may inhibit enzymes or receptors crucial for cancer cell proliferation .

Case Studies and Research Findings

A study conducted by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial potential against multiple strains using reference drugs like ampicillin and ciprofloxacin. The findings indicated that derivatives similar to this compound demonstrated superior antibacterial activity against E. coli and S. aureus, highlighting its potential as a therapeutic agent .

In another study focusing on structure-activity relationships (SAR), it was found that the presence of the bromine atom significantly enhances antimicrobial effects. The compounds exhibited promising anti-infective properties with low toxicity levels .

Q & A

Q. What are the established synthetic routes for N-(4-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and what are their key advantages?

Methodological Answer:

- Route 1: React 4-bromo-3,5-dimethylisoxazole with trichloroacetyl isocyanate in anhydrous THF at 0–5°C, followed by hydrolysis with aqueous ammonia. This method achieves ~95% yield and is noted for mild reaction conditions and high regioselectivity .

- Route 2: Convert 3,5-dimethylisoxazole-4-carboxylic acid to its acid chloride (using SOCl₂ or oxalyl chloride) and couple with 4-bromoaniline in the presence of a base (e.g., pyridine). This approach allows scalability and avoids byproducts from isocyanate intermediates .

- Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm product purity using HPLC (C18 column, acetonitrile/water gradient).

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer:

- Spectroscopy:

- NMR: Compare and NMR shifts with analogous compounds (e.g., 3,5-dimethylisoxazole-4-carboxamide derivatives). The 4-bromophenyl group typically shows deshielding in aromatic regions (δ ~7.5 ppm for protons) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 309.1) and isotopic patterns consistent with bromine () .

- Elemental Analysis: Validate stoichiometry (C₁₂H₁₁BrN₂O₂ requires C 46.62%, H 3.59%, N 9.06%).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic predictions and experimental observations?

Methodological Answer:

Q. What mechanistic insights can be derived from its reactivity in polymerization or catalytic systems?

Methodological Answer:

- Kinetic Studies: Investigate its role as a ligand in metal complexes (e.g., vanadium catalysts, as in ). Measure initiation rates for methyl methacrylate (MMA) polymerization via dilatometry. The oxazole’s electron-withdrawing groups may enhance metal coordination, affecting reaction orders (e.g., 0.5 order in initiator, 1.8 in monomer) .

- EPR Spectroscopy: Detect radical intermediates during initiation. Compare with control experiments using non-brominated analogs to assess bromine’s electronic effects .

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

Methodological Answer:

- Derivative Synthesis: Replace the 4-bromophenyl group with electron-deficient (e.g., 2,4-difluorophenyl) or bulky substituents (e.g., cyclohexyl) to modulate lipophilicity and target binding .

- Biological Assays: Screen against enzymes (e.g., FAD-dependent oxidoreductases) via crystallographic fragment screening (see ). Use ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

- Computational Modeling: Perform docking (e.g., AutoDock Vina) to predict interactions with active sites. Validate with MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes .

Q. What strategies address challenges in refining its crystal structure due to heavy-atom effects?

Methodological Answer:

- Refinement in SHELXL:

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data between spectroscopic and crystallographic results?

Example Scenario: NMR suggests a single conformer, while X-ray reveals two distinct conformations in the asymmetric unit. Resolution Steps:

Verify sample purity via HPLC to rule out polymorphic mixtures.

Re-examine NMR Overlapping signals may mask conformers. Use VT-NMR (variable temperature) to detect dynamic exchange.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.